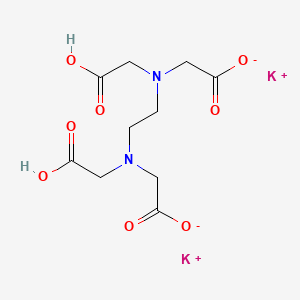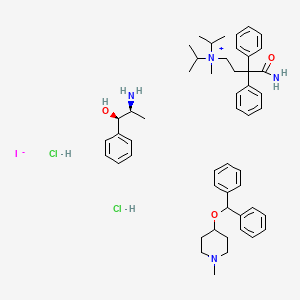
エチレンジアミン四酢酸二カリウム
概要
説明
エデト酸二カリウムは、エチレンジアミン四酢酸(EDTA)の塩として知られており、ジカリウムエチレンジアミン四酢酸とも呼ばれています。キレート剤であり、医薬品、化粧品、食品業界など、さまざまな分野で広く使用されています。この化合物は、金属イオンと結合して安定な錯体を形成し、溶液から容易に除去できることで知られています。
科学的研究の応用
エデト酸二カリウムは、幅広い科学研究で応用されています。
作用機序
エデト酸二カリウムは、キレート作用を通じてその効果を発揮します。これは、複数のカルボキシル基とアミン基を介して金属イオンに結合します。この結合により、安定した水溶性の錯体が形成され、体から容易に排泄されるか、溶液から除去されます。 キレート化プロセスは、金属イオンとEDTA分子中の窒素原子および酸素原子との間の配位結合の形成を伴います .
類似の化合物との比較
類似の化合物
EDTA二ナトリウム塩: エチレンジアミン四酢酸の別の塩であり、類似の用途で使用されますが、溶解度と安定性の特性が異なります.
EDTA二ナトリウムカルシウム塩: 主に重金属中毒のキレート療法のために医療で使用されます.
EDTA四ナトリウム塩: 水処理やパーソナルケア製品の保存料として、主に工業用途で使用されます.
独自性
エデト酸二カリウムは、その特定の溶解度と安定性の特性のために独特であり、ナトリウムイオンまたはカルシウムイオンよりもカリウムイオンが好ましい用途に特に適しています。 さまざまな金属イオンと高度に安定な錯体を形成する能力は、他のキレート剤とは異なります .
Safety and Hazards
生化学分析
Biochemical Properties
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] plays a crucial role in biochemical reactions, particularly as a chelating agent. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it can bind to metal ions, preventing them from participating in unwanted side reactions. This compound is also involved in the stabilization of enzyme structures, thereby enhancing their catalytic efficiency .
Cellular Effects
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metal ion homeostasis, thereby regulating the intracellular concentration of metal ions. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] exerts its effects through various mechanisms. It can bind to metal ions, forming stable chelates that prevent these ions from participating in harmful reactions. This binding can also inhibit or activate enzymes, depending on the specific enzyme and metal ion involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] vary with different dosages in animal models. At low doses, it can enhance cellular function by stabilizing enzyme structures and modulating gene expression. At high doses, it can exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential enzymes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] is involved in several metabolic pathways, particularly those related to metal ion homeostasis and detoxification. It interacts with enzymes such as metalloproteases and metal ion transporters, influencing their activity and the overall metabolic flux. This compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, it can be transported into cells via metal ion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt] is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The precise localization of this compound is essential for its role in regulating cellular processes .
準備方法
合成経路と反応条件
エデト酸二カリウムは、エチレンジアミン四酢酸と水酸化カリウムを反応させることで合成されます。この反応は通常、エチレンジアミン四酢酸を水に溶解し、pHを制御しながら水酸化カリウムを徐々に添加して行われます。 得られた溶液を蒸発させると、結晶形でジカリウム塩が得られます .
工業的製造方法
工業的な環境では、エデト酸二カリウムの製造は、同様のプロセスで行われますが、より大規模です。反応は、温度とpHを精密に制御した大型反応器で行われ、高収率と高純度が保証されます。 最終製品は乾燥させて、さまざまな用途にパッケージングされます .
化学反応の分析
反応の種類
エデト酸二カリウムは、主にキレート反応を起こし、カルシウム、マグネシウム、鉄、銅などの金属イオンと安定な錯体を形成します。 これらの反応は、水処理、医薬品、分析化学など、さまざまな用途において重要です .
一般的な試薬と条件
キレート反応は、通常、中性から弱アルカリ性のpHの水溶液中で起こります。 これらの反応で一般的に使用される試薬には、塩化カルシウム、硫酸マグネシウム、塩化第二鉄などの金属塩が含まれます .
生成される主要な生成物
これらの反応から生成される主な生成物は、金属-EDTA錯体であり、これは非常に安定で水に溶解します。 これらの錯体は、溶液から金属イオンを除去するために、金属触媒反応を防ぐために、およびさまざまな製剤中の金属イオンを安定化するために使用されます .
類似化合物との比較
Similar Compounds
Disodium EDTA: Another salt of ethylenediaminetetraacetic acid, commonly used in similar applications but with different solubility and stability properties.
Calcium Disodium EDTA: Used primarily in medicine for chelation therapy to treat heavy metal poisoning.
Tetrasodium EDTA: Often used in industrial applications for water treatment and as a preservative in personal care products.
Uniqueness
EDETATE DIPOTASSIUM is unique due to its specific solubility and stability properties, making it particularly suitable for applications where potassium ions are preferred over sodium or calcium ions. Its ability to form highly stable complexes with a wide range of metal ions also sets it apart from other chelating agents .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt' involves the reaction of glycine with ethylenediamine and chloroacetic acid, followed by neutralization with potassium hydroxide.", "Starting Materials": [ "Glycine", "Ethylenediamine", "Chloroacetic acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Glycine is reacted with ethylenediamine in the presence of a catalyst to form N,N'-1,2-ethanediylbis(glycine).", "Step 2: Chloroacetic acid is added to the reaction mixture and the pH is adjusted to around 7 using sodium hydroxide.", "Step 3: The resulting mixture is heated to reflux for several hours to allow for complete reaction.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration.", "Step 5: The product is then neutralized with potassium hydroxide to form the dipotassium salt of the compound." ] } | |
| 2001-94-7 | |
分子式 |
C10H16KN2O8 |
分子量 |
331.34 g/mol |
IUPAC名 |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
InChIキー |
XASWYPVFCVEQSU-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+].[K+] |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K] |
| 25102-12-9 2001-94-7 |
|
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
7379-27-3 |
同義語 |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dipotassium EDTA functions as a chelating agent by binding to metal ions, primarily calcium (Ca2+), through its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex, effectively removing the metal ion from its biological or chemical environment.
ANone: By chelating calcium ions, Dipotassium EDTA prevents blood clotting []. This makes it a crucial additive in blood collection tubes used for hematological analysis. In other applications, this chelation disrupts calcium-dependent enzymatic activities and disrupts cell membrane stability.
ANone: The molecular formula of Dipotassium EDTA is C10H14K2N2O8, and its molecular weight is 370.45 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic data, specific information can be found in chemical databases and publications focused on the structural characterization of EDTA salts.
ANone: Research indicates that using different brands of Dipotassium EDTA vacuum tubes can introduce clinically relevant variations in hematological parameters such as hematocrit, mean corpuscular volume, and platelet distribution width [].
ANone: Dipotassium EDTA offers superior stability for ascorbic acid analysis compared to lithium heparin or serum. Blood collected in EDTA tubes and promptly separated, deproteinized, and preserved yields the highest ascorbic acid levels [].
ANone: Dipotassium EDTA is not typically known for its catalytic properties. Its primary function is as a chelating agent, disrupting metal-dependent processes rather than catalyzing reactions.
ANone: While the provided research does not specifically mention computational studies on Dipotassium EDTA, such techniques are valuable for exploring the structural and binding properties of chelating agents.
ANone: Modifying the EDTA structure by altering the substituents on the nitrogen atoms or the length of the carbon chain can significantly impact its chelating affinity and selectivity for different metal ions.
ANone: C-peptide demonstrates better stability in separated serum compared to plasma in samples stored at 2-8°C for up to 7 days when collected with Dipotassium EDTA. Insulin exhibits greater stability in EDTA plasma than serum across various storage conditions [].
ANone: Delaying centrifugation significantly impacts C-peptide and insulin stability, particularly at room temperature. Immediate centrifugation and cold storage are crucial for preserving these analytes [].
ANone: The Cosmetic Ingredient Review Expert Panel concluded that EDTA and its salts, including Dipotassium EDTA, are safe for use in cosmetic formulations at typical concentrations [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)






![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)

